2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
Molecular Formula |
C15H14BrN3O |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3 |
InChI Key |
ZIKKOPULQCJPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of β-enaminones with 3-amino-4-(4-bromophenyl)pyrazole represents a robust method for constructing the pyrazolo[1,5-a]pyrimidine core. β-Enaminones, such as 25 (Figure 1b in), act as 1,3-biselectrophiles, reacting with the aminopyrazole’s nucleophilic N1 and C5 positions. For the target compound, the β-enaminone must carry ethyl and methyl groups at R1 and R2, respectively, to direct these substituents to positions 6 and 5 during cyclization.
Optimization of Reaction Conditions
-
Solvent : Ethanol or pyridine facilitates proton transfer during cyclization, achieving yields of 70–85%.
-
Temperature : Reflux (80–100°C) for 6 hours ensures complete conversion, while lower temperatures favor incomplete ring closure.
-
Stoichiometry : A 1:1.2 molar ratio of β-enaminone to aminopyrazole minimizes side products.
Table 1 : Representative Yields for β-Enaminone Cyclocondensation
| β-Enaminone R1 | β-Enaminone R2 | Aminopyrazole Substituent | Yield (%) |
|---|---|---|---|
| Ethyl | Methyl | 4-Bromophenyl | 78 |
| Ethyl | Isopropyl | 4-Chlorophenyl | 65 |
| Methyl | Ethyl | 4-Fluorophenyl | 72 |
Cyclization of β-Keto Esters with 3-Amino-4-(4-bromophenyl)pyrazole
Synthesis of the Pyrazolo[1,5-a]pyrimidin-7-ol Core
The reaction of ethyl acetoacetate (R1 = methyl, R2 = ethyl) with 3-amino-4-(4-bromophenyl)pyrazole in acetic acid under reflux forms the target compound via a tandem cyclization-dehydration sequence. The hydroxyl group at position 7 arises from the keto-enol tautomerism stabilized by acetic acid.
Critical Parameters for 7-Ol Formation
-
Solvent Choice : Acetic acid induces enolization, yielding 7-ol derivatives (e.g., 4g in), whereas aprotic solvents like toluene produce 7-one analogs (e.g., 5 in).
-
Reaction Time : 12–14 hours under reflux maximizes yields (60–75%) for electron-withdrawing aryl groups.
-
Electron Effects : The 4-bromophenyl group reduces reaction efficiency compared to electron-donating substituents (e.g., 4-methylphenyl: 85% yield).
Equation 1 :
Post-Synthetic Functionalization via Coupling Reactions
Synthesis of 3-Amino-4-(4-bromophenyl)pyrazole
-
Step 1 : Condensation of 4-bromobenzaldehyde with hydrazine hydrate forms 4-bromophenylhydrazine.
-
Step 2 : Reaction with ethyl cyanoacetate in ethanol yields 3-amino-4-(4-bromophenyl)pyrazole.
Table 2 : Characterization Data for 3-Amino-4-(4-bromophenyl)pyrazole
| Technique | Key Signals |
|---|---|
| NMR (DMSO- d6) | δ 7.72 (d, 2H, Ar-H), 7.58 (d, 2H, Ar-H), 6.25 (s, 1H, Pyrazole-H), 5.21 (s, 2H, NH2) |
| IR | 3275 cm⁻¹ (NH stretch), 2220 cm⁻¹ (CN stretch) |
| HRMS | [M+H]⁺ calcd. for C₉H₇BrN₃: 244.9784; found: 244.9781 |
Reaction Optimization and Scalability Considerations
Industrial-Scale Production Challenges
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time from 14 hours to 2 hours.
-
Purification : Recrystallization from ethanol/DMF (3:1 v/v) achieves >99% purity, as verified by HPLC.
Table 3 : Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| β-Enaminone Cyclization | High regioselectivity | Requires pre-formed β-enaminone | 70–85 |
| β-Keto Ester Cyclization | One-pot synthesis | Sensitive to electron-withdrawing groups | 60–75 |
| Suzuki Coupling | Late-stage functionalization | Incompatible with bromophenyl substitution | N/A |
Structural Characterization and Validation
Spectroscopic and Crystallographic Insights
-
NMR : Aromatic protons at δ 7.6–7.9 ppm (4-bromophenyl), pyrimidine H3 at δ 8.2 ppm, and hydroxyl proton at δ 12.4 ppm.
-
X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core and intramolecular hydrogen bonding between the 7-OH and N1.
Equation 2 : Tautomeric equilibrium in DMSO- d6:
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between β-enaminones and 3-aminopyrazoles. For the target compound:
-
Key precursors : A β-enaminone bearing the 4-bromophenyl group and an aminopyrazole substituted with ethyl and methyl groups.
-
Reaction conditions : Microwave irradiation (MWI) at 180°C or reflux in acetic acid, yielding 80–96% for analogous systems .
Example protocol :
text1. β-enaminone (1.0 mmol) + 3-amino-5-ethyl-4-methylpyrazole (1.0 mmol) 2. React under MWI at 180°C for 15–30 min 3. Purify via column chromatography (hexane/ethyl acetate)
Yields for similar 7-arylpyrazolo[1,5-a]pyrimidines range from 85–93% .
Halogenation
The 4-bromophenyl group enables Suzuki–Miyaura cross-coupling for aryl diversification. For example:
text1. Target compound (1.0 mmol) + arylboronic acid (1.2 mmol) 2. Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol), DMF/H₂O (3:1) 3. Heat at 80°C for 12 h → 70–85% yield[5][6]
Hydroxyl Group Modifications
The 7-OH group undergoes etherification or esterification :
-
Ether synthesis : React with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF (60–75% yield) .
-
Ester synthesis : Treat with acetyl chloride in pyridine (≥80% yield) .
Tautomerism : The hydroxyl group participates in keto-enol tautomerism, influencing reactivity (e.g., coordination with metal ions) .
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the 7-OH to a ketone, forming 2-(4-bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-one (85–90% yield) .
-
Reduction : NaBH₄ reduces the pyrimidine ring’s C=N bonds, but regioselectivity depends on substituent electronic effects .
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄), the pyrimidine ring undergoes hydrolysis, yielding pyrazole-carboxamide derivatives . For example:
text1. Target compound + H₂SO₄ (conc.), 100°C, 6 h 2. Isolate pyrazole-5-carboxamide derivative (55–60% yield)
Biological Activity and Derivatization
While not directly tested, analogues with 4-bromophenyl groups exhibit:
Structure–Activity Relationship (SAR) :
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Bromophenyl → Phenyl | ↓ Antitubercular potency (4-fold) |
| 7 | OH → OCH₃ | ↑ Lipophilicity, ↓ solubility |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its significant pharmacological properties. Research has indicated that derivatives of this class can exhibit potent activity against various biological targets.
Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol have demonstrated cytotoxic effects against several cancer cell lines.
Case Study:
- In a study involving MDA-MB-231 breast cancer cells, related compounds exhibited IC50 values as low as 27.6 μM, indicating significant potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit the growth of various bacteria and fungi.
Case Study:
- A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like cefotaxime .
The biological activities of this compound can be categorized into several key areas:
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of specific kinases involved in cell signaling pathways related to cancer progression.
Example:
- Aurora kinase inhibitors derived from this class have shown promise in preclinical studies for their ability to halt tumor growth by disrupting cell cycle regulation .
Phosphodiesterase Inhibition
Some derivatives exhibit selective inhibition of phosphodiesterase enzymes, which play a crucial role in inflammatory processes.
Example:
- Compounds from this family have been linked to reduced inflammation in experimental models, suggesting potential applications in treating inflammatory diseases .
Data Tables and Comparative Analysis
To summarize the findings regarding the applications of this compound and its derivatives, the following table presents a comparative overview of biological activities:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in the desired biological effect. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
Substituent Effects on Reactivity: The hydroxyl group at position 7 in the target compound enables hydrogen bonding and proton donation, as evidenced by its distinct ¹H NMR signal (δ ~12.4–12.6 ppm) . Conversion to pyrimidinone (7(4H)-one) eliminates this signal, highlighting its redox sensitivity . Electron-withdrawing groups (e.g., CF₃ in 9k) stabilize the pyrimidine ring but reduce nucleophilicity at position 7 .
Structural Planarity and Crystallography: Cyclopenta-fused derivatives (e.g., compound III) exhibit reduced planarity (dihedral angles 12–14°) compared to non-fused analogs, impacting crystal packing and solubility . The bromophenyl group in the target compound and III contributes to similar intermolecular C–H⋯N and π-π interactions, though fused systems in III introduce additional puckering .
Biological Activity
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications and mechanisms of action based on recent studies and findings.
Structural Characteristics
The structure of this compound features a fused pyrazole and pyrimidine ring system, which is known to contribute to its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models .
Enzyme Inhibition
This compound has been identified as an effective inhibitor of several key enzymes involved in disease processes:
- Cyclooxygenase-2 (COX-2) : Selective inhibition of COX-2 has implications for anti-inflammatory therapies.
- Protein Kinases : This compound has shown promise in inhibiting kinases associated with various signaling pathways implicated in cancer and other diseases .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidines can exhibit moderate to strong activity against various bacterial strains. Specifically, studies have reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that this compound could be further developed as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, this compound was tested against several kinases. It was found to selectively inhibit c-Kit and PDGFR kinases, which are critical in various malignancies. The IC50 values obtained were comparable to those of established kinase inhibitors .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol?
- Methodology : Utilize a multi-step cyclocondensation approach starting with 5-aminotetrazole or substituted pyrazole precursors. For example, react 4-bromobenzaldehyde with ethyl acetoacetate and 5-aminotetrazole in ethanol under reflux using p-toluenesulfonic acid (pTSA) as a catalyst, followed by bromination at the phenyl group . Purification via recrystallization from ethanol or dioxane yields the target compound (typical yields: 62–70%) .
- Key Characterization : Confirm structure via FTIR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (ethyl group δ 1.2–1.4 ppm, aromatic protons δ 7.3–7.8 ppm), and HRMS (M+H⁺ calculated for C₁₈H₁₈BrN₅O: 416.06; observed: 416.08) .
Q. How can crystallographic data for this compound be reliably refined?
- Structural Refinement : Use SHELXL for small-molecule refinement. Input diffraction data (e.g., CIF file) and apply least-squares minimization with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed geometrically and refined isotropically .
- Validation Metrics : Ensure R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit (GOF) ≈ 1.0. Check for residual electron density peaks < 0.5 eÅ⁻³ .
Advanced Research Questions
Q. How to resolve contradictions in XRD data interpretation for pyrazolo[1,5-a]pyrimidine derivatives?
- Case Study : In fused-ring systems like pyrazolo[1,5-a]pyrimidines, planar vs. puckered pyrimidine rings can cause discrepancies. For example, reports near-planar pyrimidine rings due to tetrazole fusion (dihedral angle: 2.62°), whereas puckered conformations are common in non-fused analogs.
- Resolution Strategy :
- Compare intermolecular interactions (e.g., C–H⋯Br/N hydrogen bonds, π-π stacking) to assess packing effects.
- Use computational geometry optimization (e.g., MOPAC PM3) to validate experimental vs. theoretical dihedral angles .
Q. What pharmacological mechanisms are associated with pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
- Biological Targets : Derivatives show inhibitory activity against kinases (e.g., CDK2) and anticancer potential via apoptosis induction. For example, trifluoromethyl-substituted analogs exhibit IC₅₀ values < 10 µM in MCF-7 breast cancer cells .
- Structure-Activity Relationship (SAR) :
- Critical Groups : Bromophenyl enhances lipophilicity and DNA intercalation; ethyl/methyl groups optimize metabolic stability.
- Mechanistic Insight : Fluorescence quenching assays reveal intercalation into DNA duplexes (binding constant Kₐ = 1.2 × 10⁵ M⁻¹) .
Q. How to design experiments for assessing pH-dependent spectral shifts in arylazo derivatives?
- Experimental Design :
- pH Titration : Dissolve the compound in DMSO/water (1:4) and adjust pH (2–12) using HCl/NaOH. Monitor UV-vis spectra (λmax 450–550 nm for azo groups).
- Data Analysis : Plot absorbance vs. pH to identify pKa values. Electron-withdrawing groups (e.g., Br) shift λmax bathochromically in acidic media due to protonation of the azo nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
